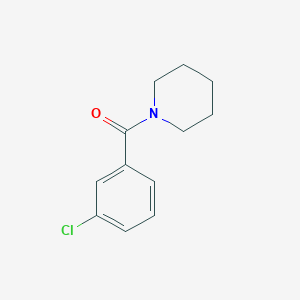
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride is a synthetic compound with the CAS Number: 2225143-96-2 . It has a molecular weight of 207.59 and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-4-methoxypicolinic acid hydrochloride . The InChI code for this compound is 1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6 (5 (4)8)7 (10)11;/h2-3H,1H3, (H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.59 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
3-Fluoro-4-methoxypyridine-2-carboxylic acid hydrochloride has been investigated for its utility in the synthesis of antibacterial agents. A notable example includes its application in the synthesis of pyridonecarboxylic acids, which have demonstrated significant antibacterial activity. These compounds, synthesized with various substituents, have been evaluated both in vitro and in vivo for their antibacterial properties. The research found that certain derivatives exhibited higher activity than enoxacin, a well-known antibacterial agent, indicating the potential of this compound as a precursor in developing new antibacterial drugs (Egawa et al., 1984).
Histochemical Applications
In another study, hydrochloric acid, which can be derived from this compound, was found to catalyze the formation of fluorophores in a histochemical reaction with gaseous formaldehyde. This process significantly increased the fluorescence yield of certain phenylethylamines and indolylethylamines, suggesting its utility in sensitive histochemical demonstrations of these compounds. This indicates a unique application of this compound in enhancing histochemical assays, particularly in the specific detection and analysis of neuroactive substances (Björklund & Stenevi, 1970).
Nucleoside Analog Synthesis
This compound has also been utilized in the synthesis of nucleoside analogs related to 5-fluorocytosine. The process involves the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, leading to the production of 5-fluoro-3-deazacytidine, a compound with potential therapeutic applications. This research demonstrates the versatility of this compound in medicinal chemistry, particularly in the development of new therapeutic agents (Nesnow & Heidelberger, 1975).
Fluorinated Compound Synthesis
Furthermore, the compound has been implicated in the synthesis of fluorinated heterocyclic compounds, showcasing its utility in the development of compounds with enhanced properties due to the incorporation of fluorine atoms. Such applications are crucial in the pharmaceutical and agrochemical industries, where the introduction of fluorine can significantly alter the biological activity and physicochemical properties of molecules (Shi, Wang, & Schlosser, 1996).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-fluoro-4-methoxypyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3.ClH/c1-12-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDYGADGKGPOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)


![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)
![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)